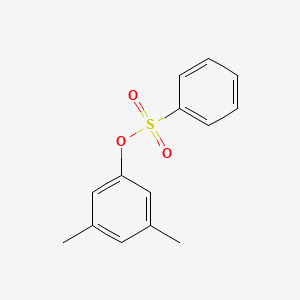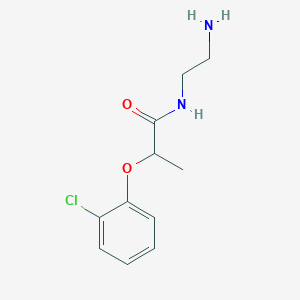![molecular formula C17H15F3N2O2 B6641851 [4-Hydroxy-2-[3-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-pyridin-2-ylmethanone](/img/structure/B6641851.png)
[4-Hydroxy-2-[3-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-pyridin-2-ylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-2-[3-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-pyridin-2-ylmethanone, also known as TFMP, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry.
Applications De Recherche Scientifique
[4-Hydroxy-2-[3-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-pyridin-2-ylmethanone has been studied for its potential applications in medicinal chemistry, particularly in the development of drugs targeting various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. This compound has been found to have inhibitory effects on certain enzymes that are involved in the progression of these diseases.
Mécanisme D'action
[4-Hydroxy-2-[3-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-pyridin-2-ylmethanone works by binding to the active site of enzymes and inhibiting their activity. Specifically, this compound has been found to inhibit the activity of enzymes such as acetylcholinesterase, monoamine oxidase, and histone deacetylase. By inhibiting these enzymes, this compound can potentially slow down the progression of diseases that are associated with their overactivity.
Biochemical and Physiological Effects
Studies have shown that this compound can have a range of biochemical and physiological effects, depending on the specific enzymes that it inhibits. For example, this compound has been found to increase the levels of neurotransmitters such as dopamine and serotonin, which are involved in mood regulation. This compound has also been found to have anti-inflammatory effects, which can potentially be beneficial for diseases such as arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using [4-Hydroxy-2-[3-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-pyridin-2-ylmethanone in lab experiments is its specificity in inhibiting certain enzymes, which allows for targeted inhibition of specific pathways. However, one limitation is that this compound can potentially have off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on [4-Hydroxy-2-[3-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-pyridin-2-ylmethanone. One potential direction is the development of more potent and selective inhibitors of specific enzymes. Another direction is the investigation of the potential use of this compound in combination with other drugs for the treatment of diseases. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential applications in medicine.
Conclusion
In conclusion, this compound is a chemical compound that has potential applications in medicinal chemistry. Its inhibitory effects on enzymes involved in the progression of diseases make it a promising candidate for drug development. However, further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential applications in medicine.
Méthodes De Synthèse
[4-Hydroxy-2-[3-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-pyridin-2-ylmethanone can be synthesized through a multistep process that involves the reaction of 2-bromo-4'-trifluoromethylacetophenone with pyrrolidine in the presence of a base, followed by the reaction of the resulting intermediate with 2-chloro-3-hydroxypyridine. The final product is obtained through purification and isolation steps.
Propriétés
IUPAC Name |
[4-hydroxy-2-[3-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-pyridin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N2O2/c18-17(19,20)12-5-3-4-11(8-12)15-9-13(23)10-22(15)16(24)14-6-1-2-7-21-14/h1-8,13,15,23H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNDXDTRRDKYJCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1C2=CC(=CC=C2)C(F)(F)F)C(=O)C3=CC=CC=N3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[[(1-Benzylpyrazol-4-yl)methylamino]methyl]-2,3-dihydroinden-1-ol](/img/structure/B6641773.png)
![Cyclohex-3-en-1-yl-[2-(2-hydroxypropyl)pyrrolidin-1-yl]methanone](/img/structure/B6641782.png)
![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]propanamide](/img/structure/B6641790.png)


![1-(4-Hydroxycyclohexyl)-3-[2-methyl-1-(3-methyl-1-benzofuran-2-yl)propyl]urea](/img/structure/B6641818.png)
![2-hydroxy-N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]benzamide](/img/structure/B6641829.png)
![1-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-(1-pyridin-2-ylpyrrolidin-3-yl)urea](/img/structure/B6641830.png)
![[4-Hydroxy-2-[3-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-(2-methylpyrazol-3-yl)methanone](/img/structure/B6641834.png)
![[4-Hydroxy-2-[3-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-(3-methylfuran-2-yl)methanone](/img/structure/B6641847.png)
![[4-Hydroxy-2-[3-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-pyrazin-2-ylmethanone](/img/structure/B6641853.png)
![1-[4-Hydroxy-2-[3-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-3-methylbut-2-en-1-one](/img/structure/B6641863.png)
![[4-Hydroxy-2-[3-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-(2-methylfuran-3-yl)methanone](/img/structure/B6641866.png)
